5-(Allylamino)-2-(4-(azepan-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
Description
5-(Allylamino)-2-(4-(azepan-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with an allylamino group at position 5, a 4-(azepan-1-ylsulfonyl)phenyl moiety at position 2, and a nitrile group at position 2. The oxazole scaffold is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions . The allylamino group may confer reactivity or binding affinity, as seen in Hsp90 inhibitors like tanespimycin (17-(allylamino)-17-demethoxygeldanamycin), which targets protein folding pathways .
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-2-11-21-19-17(14-20)22-18(26-19)15-7-9-16(10-8-15)27(24,25)23-12-5-3-4-6-13-23/h2,7-10,21H,1,3-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYISMOZWHCDRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allylamino)-2-(4-(azepan-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials and reagents may include allylamine, azepane, and various phenyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the allylamino or azepan-1-ylsulfonyl groups.
Reduction: Reduction reactions could modify the oxazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially on the phenyl ring or the oxazole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with altered functional groups, while substitution reactions could introduce new substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, oxazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and other bioactive compounds. This specific compound may exhibit similar properties and could be investigated for its biological activity.
Medicine
In medicine, compounds like 5-(Allylamino)-2-(4-(azepan-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile may be explored for their therapeutic potential. This includes studying their effects on specific biological targets and pathways, as well as their pharmacokinetic and pharmacodynamic properties.
Industry
Industrially, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique chemical properties make it a candidate for various applications in different sectors.
Mechanism of Action
The mechanism of action of 5-(Allylamino)-2-(4-(azepan-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Insights :
- This modification may improve selectivity for enzymes with deep hydrophobic pockets (e.g., kinases or proteases) .
- Position 5 Substitutions: The allylamino group in the target compound differs from benzylamino (28) or oxetanyl (30) groups. Allylamino’s unsaturated bond could increase rigidity and π-orbital interactions, similar to its role in tanespimycin’s binding to Hsp90 .
Hsp90 Inhibitors with Allylamino Groups
Tanespimycin () shares an allylamino moiety but employs a geldanamycin backbone rather than an oxazole. Luminespib (5-[2,4-dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide) also features an oxazole core but with a carboxamide group and morpholine substituent.
Pyrazole-4-carbonitrile Analogs
Compounds such as 5-amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile () and its derivatives share the nitrile group but differ in heterocyclic core (pyrazole vs. oxazole). These compounds exhibit moderate yields (54–58%) and molecular weights (~340–417 g/mol), suggesting that the target compound’s oxazole core may offer synthetic advantages or distinct physicochemical profiles .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Sulfonamide groups typically enhance water solubility, but the lipophilic azepane ring may counteract this, necessitating formulation optimization .
- Synthetic Accessibility : Multi-component reactions (e.g., in ) could be adapted for synthesizing the target compound, though the azepane sulfonyl group may require specialized sulfonation or coupling steps .
Biological Activity
5-(Allylamino)-2-(4-(azepan-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring, an allylamino group, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 336.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may modulate the activity of enzymes or receptors involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through caspase activation and PARP cleavage, indicating potential anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Previous studies on related oxazole derivatives have demonstrated that modifications to the oxazole ring and substituents can significantly influence their potency and selectivity against specific targets. For example, the introduction of different substituents on the phenyl ring has been linked to enhanced apoptotic activity in cancer cell lines .
Biological Activity Data
| Activity | Value | Reference |
|---|---|---|
| EC50 in DLD-1 cells | 270 nM | |
| GI50 in DLD-1 cells | 229 nM | |
| Tumor growth inhibition | 63% at 50 mg/kg (bid) | |
| Analgesic activity | Positive in writhing test |
Case Studies
- Anticancer Activity : In a study examining apoptosis in colorectal cancer cells, derivatives similar to this compound exhibited significant tumor growth inhibition and induced apoptosis through caspase activation . The compound's structure suggests it may share similar mechanisms.
- Analgesic Properties : Research on oxazolones has demonstrated their analgesic effects through various pharmacological tests, such as the hot plate test and writhing test. Compounds containing oxazole rings have shown effectiveness in reducing pain responses in animal models, indicating potential therapeutic applications for pain management .
- Toxicity Assessment : The acute toxicity of related compounds has been evaluated using OECD guidelines, revealing low toxicity profiles. Histopathological assessments showed no significant adverse effects on vital organs, suggesting a favorable safety profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
